molecular formula C13H14BrF3O4 B13595342 Tert-butyl 2-[2-bromo-5-(trifluoromethoxy)phenoxy]acetate

Tert-butyl 2-[2-bromo-5-(trifluoromethoxy)phenoxy]acetate

Cat. No.: B13595342
M. Wt: 371.15 g/mol
InChI Key: LWBSGZIHYUSDKR-UHFFFAOYSA-N
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Description

Tert-butyl 2-[2-bromo-5-(trifluoromethoxy)phenoxy]acetate is a high-value chemical intermediate designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound integrates a phenoxyacetate core protected by a tert-butyl ester and is functionalized with both bromo and trifluoromethoxy substituents on the aromatic ring. The tert-butyl group is widely employed in organic synthesis as a robust protective group for carboxylic acids, enhancing the molecule's stability and altering its solubility profile for more efficient synthetic steps . The strategic placement of bromine and the trifluoromethoxy group provides versatile reactive sites for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, which are fundamental for constructing complex biaryl or aryl amine structures found in many active pharmaceutical ingredients . The presence of the trifluoromethoxy group is of particular interest, as it can significantly improve a compound's metabolic stability, lipophilicity, and overall bioavailability, making it a key motif in the development of agrochemicals and pharmaceuticals . Researchers can leverage this compound in the synthesis of novel small-molecule inhibitors, such as those targeting hypoxia-inducible factor (HIF) pathways in cancer research, or as a precursor to phenolic antioxidants with potential therapeutic applications . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H14BrF3O4

Molecular Weight

371.15 g/mol

IUPAC Name

tert-butyl 2-[2-bromo-5-(trifluoromethoxy)phenoxy]acetate

InChI

InChI=1S/C13H14BrF3O4/c1-12(2,3)21-11(18)7-19-10-6-8(4-5-9(10)14)20-13(15,16)17/h4-6H,7H2,1-3H3

InChI Key

LWBSGZIHYUSDKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=C(C=CC(=C1)OC(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[2-bromo-5-(trifluoromethoxy)phenoxy]acetate typically involves the reaction of 2-bromo-5-(trifluoromethoxy)phenol with tert-butyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation Reactions: The phenoxy group can be oxidized under specific conditions to form various oxidation products.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the ester group, to form alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like DMF.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

Scientific Research Applications

Chemistry:

    Building Blocks: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic reactions to form carbon-carbon or carbon-heteroatom bonds.

Biology:

    Bioconjugation: Utilized in the modification of biomolecules for research purposes.

    Probes: Used as chemical probes to study biological pathways and interactions.

Medicine:

    Drug Development: Investigated for potential use in the synthesis of pharmaceutical compounds.

    Diagnostics: Used in the development of diagnostic agents for medical imaging.

Industry:

Mechanism of Action

The mechanism of action of tert-butyl 2-[2-bromo-5-(trifluoromethoxy)phenoxy]acetate involves its interaction with specific molecular targets. The bromine atom and trifluoromethoxy group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new bonds. The ester group can undergo hydrolysis or reduction, leading to the formation of various products. The trifluoromethoxy group enhances the compound’s stability and reactivity by influencing the electronic properties of the molecule .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
tert-Butyl 2-[2-bromo-5-(trifluoromethoxy)phenoxy]acetate (Target) 2-Br, 5-CF3O C13H14BrF3O4 ~371.15 (calc.) Combines Br (electron-withdrawing) and CF3O (lipophilic); tert-butyl enhances stability. N/A
tert-Butyl 2-(3-bromo-5-fluorophenoxy)acetate 3-Br, 5-F C12H14BrFO3 305.14 Fluoro substituent reduces steric bulk vs. CF3O; lower molecular weight.
Methyl 2-bromo-5-(trifluoromethoxy)benzoate Methyl ester, 2-Br, 5-CF3O C9H6BrF3O3 299.05 Methyl ester less stable than tert-butyl; similar substituent pattern.
tert-Butyl 2-(4-iodophenoxy)acetate 4-I C12H15IO3 334.15 Iodo substituent increases polarizability; may alter reactivity in coupling.
BPTU (1-(2-(2-(tert-butyl)phenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea) tert-Butyl phenoxy, CF3O C23H23F3N2O3 444.44 Complex urea linker; binds P2Y1 receptor externally via lipid bilayer.
Key Observations:
  • Electron-withdrawing groups : Bromo and trifluoromethoxy groups increase electrophilicity, enhancing reactivity in nucleophilic substitutions (e.g., Suzuki couplings) compared to fluoro or iodo analogs ().
  • Steric effects : The tert-butyl group in the target compound improves ester stability but may hinder access to certain binding pockets compared to smaller esters (e.g., methyl in ).
  • Lipophilicity : Trifluoromethoxy (logP ~2.2, inferred from ) contributes to higher membrane permeability than fluoro or hydroxypropoxy substituents ().

Challenges and Limitations

  • Synthetic Complexity : Introducing trifluoromethoxy groups requires specialized reagents (e.g., trifluoromethylation agents), increasing cost ().
  • Contradictory Reactivity Trends : Iodo-substituted analogs () show higher reactivity in cross-couplings than bromo derivatives, but bromo may offer better selectivity.

Q & A

Q. Example Protocol :

React 2-bromo-5-(trifluoromethoxy)phenol with tert-butyl bromoacetate in acetonitrile with K₂CO₃ (70°C, 12 h).

Purify via flash chromatography (hexane:EtOAc 4:1) to achieve >90% purity .

Advanced: How can researchers resolve contradictions in NMR and mass spectrometry data for this compound?

Answer:
Common issues and solutions:

  • Impurity Peaks in NMR : Use deuterated solvents to avoid solvent artifacts. Compare with computational predictions (DFT) for expected chemical shifts .
  • Unexpected m/z in MS : Check for isotopic patterns (e.g., bromine’s ¹:¹ ratio at m/z 79/81) and adduct formation (e.g., Na⁺ or K⁺). Confirm purity via HPLC .
  • Steric Hindrance Effects : For tert-butyl groups causing splitting anomalies, use DEPT-135 or 2D NMR (COSY) to clarify coupling .

Advanced: What strategies are effective for designing derivatives of this compound to probe biological activity?

Answer:

  • Functional Group Modification :
    • Replace bromine with azide (NaN₃) for click chemistry applications .
    • Hydrolyze the ester to the carboxylic acid for improved solubility in biological assays .
  • Biological Target Design :
    • Use the trifluoromethoxy group’s lipophilicity to enhance blood-brain barrier penetration in CNS drug candidates .
    • Attach fluorescent tags (e.g., dansyl chloride) to track cellular uptake via fluorescence microscopy .

Q. Example Derivative Synthesis :

React this compound with sodium azide in DMSO (80°C, 6 h) to yield the azide derivative .

Characterize via IR (2100 cm⁻¹ for -N₃) and LC-MS.

Advanced: How do bromo and trifluoromethoxy substituents influence reactivity in nucleophilic substitutions?

Answer:

  • Bromo Group : Acts as a leaving group in SN₂ reactions. Electron-withdrawing nature activates the adjacent carbon for nucleophilic attack (e.g., by amines or thiols) .
  • Trifluoromethoxy Group : Enhances electrophilicity via inductive effects, directing nucleophiles to the para position relative to the phenoxy group .

Q. Reactivity Comparison :

SubstituentReactivity (Relative to H)Preferred Solvent
-BrHigh (k ≈ 10³ M⁻¹s⁻¹)DMSO, DMF
-OCH₂F₃Moderate (steric hindrance)Acetonitrile

Basic: What are the stability considerations for storing this compound under laboratory conditions?

Answer:

  • Storage Conditions : Keep at –20°C in amber vials under inert gas (N₂ or Ar) to prevent ester hydrolysis or photodegradation .
  • Decomposition Risks : Hydrolysis in humid environments generates 2-[2-bromo-5-(trifluoromethoxy)phenoxy]acetic acid; monitor via TLC .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound?

Answer:

  • DFT Calculations : Predict reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to guide functionalization .

Q. Software Tools :

  • Gaussian (for orbital energy calculations)
  • AutoDock Vina (for docking studies)

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